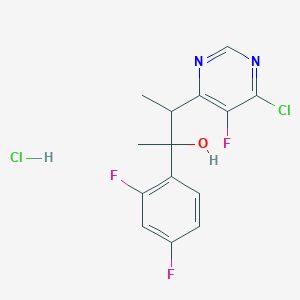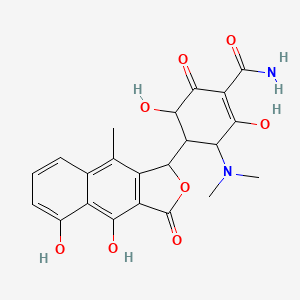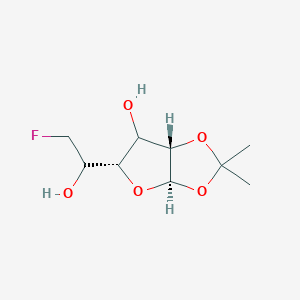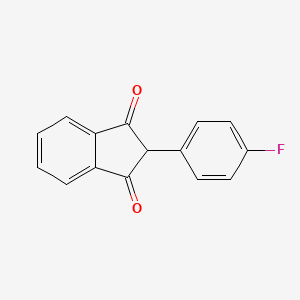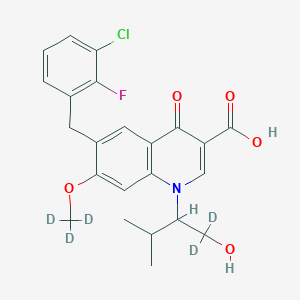
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione, also known as Dibenzoylmethane-d5, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of chalcones, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to exert its biological effects through the regulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is implicated in many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione in lab experiments is its deuterium labeling, which allows for the tracking of the compound in biological systems. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods and formulations may improve the bioavailability and efficacy of this compound in vivo.
Conclusion:
In conclusion, 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is a compound that has been widely used in scientific research due to its various biological activities. Its deuterium labeling allows for the tracking of the compound in biological systems, and its potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to improve its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione can be achieved by the reaction of dibenzoylmethane with deuterium oxide. This reaction results in the deuterium labeling of the compound, which is an important factor for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione has been extensively used in scientific research due to its various biological activities. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been reported to have neuroprotective effects and to improve cognitive function.
Eigenschaften
CAS-Nummer |
3761-46-4 |
|---|---|
Produktname |
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione |
Molekularformel |
C₁₅H₅D₅O₃ |
Molekulargewicht |
243.27 |
Synonyme |
2-Hydroxy-2-phenyl-d5-1,3-indandione; 2-Hydroxy-2-phenyl-1,3-indandione; 2-hydroxyphen-d5-indione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




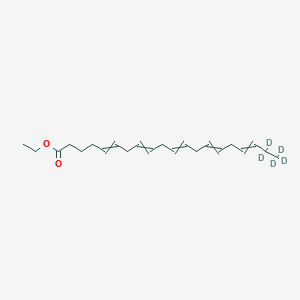
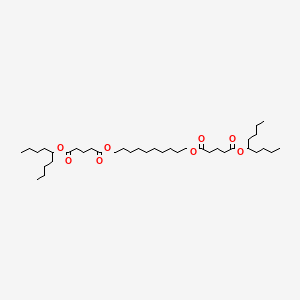
![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
